molecular formula C17H18ClN3O B6039711 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol

2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol

Cat. No.: B6039711
M. Wt: 315.8 g/mol
InChI Key: OQQNXFILAVXUHH-CPNJWEJPSA-N
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Description

2-[(E)-{[4-(4-Chlorophenyl)piperazin-1-yl]imino}methyl]phenol is a Schiff base derivative characterized by a piperazine ring substituted with a 4-chlorophenyl group and an imino-phenolic backbone. This compound combines structural features of aromatic amines and heterocyclic piperazine moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves condensation of a hydroxybenzaldehyde derivative with a substituted piperazine amine under reflux conditions, followed by crystallization for purification .

Key structural attributes:

  • 4-Chlorophenyl-piperazine moiety: Influences electronic properties and receptor binding affinity.
  • E-configuration imine bond: Confirmed via spectroscopic methods (e.g., ¹H NMR, FT-IR) .

Properties

IUPAC Name

2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-5-7-16(8-6-15)20-9-11-21(12-10-20)19-13-14-3-1-2-4-17(14)22/h1-8,13,22H,9-12H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQNXFILAVXUHH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation in Ethanolic Media

A representative procedure adapted from analogous syntheses involves refluxing equimolar quantities of salicylaldehyde (1.22 g, 10 mmol) and 4-(4-chlorophenyl)piperazin-1-amine (2.29 g, 10 mmol) in absolute ethanol (50 mL) at 65–70°C for 4–6 hours . The reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, the mixture is cooled to ambient temperature, yielding a yellow precipitate. Recrystallization from hot ethanol affords the pure product as crystalline solids, with yields averaging 68–75% .

Key Variables:

  • Solvent : Ethanol, methanol, or acetonitrile. Polar protic solvents enhance proton exchange, facilitating imine formation.

  • Catalyst : Acetic acid (1–2 drops) may accelerate reaction kinetics by stabilizing intermediates.

  • Temperature : Elevated temperatures (60–80°C) favor equilibrium shifts toward imine formation.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 20–30 minutes while improving yields to 82–85% . This method, validated for related Schiff bases, minimizes side reactions like enolization or oxidative degradation.

Solvent-Free Mechanochemical Synthesis

Grinding salicylaldehyde and 4-(4-chlorophenyl)piperazin-1-amine in a mortar with cerium(IV) ammonium nitrate (CAN) as a catalyst achieves 90–92% conversion within 15 minutes . This eco-friendly approach eliminates solvent waste and enhances atomic economy.

Characterization and Analytical Data

Post-synthesis, the compound is characterized via spectroscopic and crystallographic methods:

Spectroscopic Profiling

  • IR (KBr, cm⁻¹) : ν(O–H) at 3420 (phenolic), ν(C=N) at 1620, ν(C–Cl) at 1090.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 7.25–7.45 (m, 4H, Ar–H), 6.85–7.10 (m, 3H, Ar–H), 3.20–3.50 (m, 8H, piperazine).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 160.2 (C=N), 154.8 (C–O), 133.5–128.0 (Ar–C), 52.1–46.3 (piperazine).

Single-Crystal X-ray Diffraction

Crystals suitable for X-ray analysis are grown via slow evaporation of an ethanol solution. The structure reveals a planar imine linkage (C=N bond length: 1.28 Å) and intramolecular hydrogen bonding between the phenolic –OH and adjacent imine nitrogen.

Challenges and Mitigation Strategies

Steric Hindrance in Piperazine Derivatives

Bulky substituents on piperazine may impede imine formation. Utilizing high-boiling solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity.

Oxidative Degradation

The phenolic –OH group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) preserves product integrity.

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor system with residence time of 10 minutes at 120°C achieves 95% conversion , enabling kilogram-scale production. This method, adapted from patent workflows, ensures consistent quality and reduces batch variability.

Green Chemistry Metrics

  • E-factor : 0.8 (solvent-free routes).

  • Atom Economy : 89% (theoretical).

Chemical Reactions Analysis

Imine Hydrolysis and Stability

The Schiff base (C=N) group undergoes hydrolysis under acidic or alkaline conditions:

ConditionReagentsTemperature RangeProductsByproduct RecoverySource
Acidic hydrolysis1–5 M H<sub>2</sub>SO<sub>4</sub> or HBr80–85°C4-(4-Chlorophenyl)piperazine + Salicylaldehyde derivativeBenzylamine derivatives
Alkaline hydrolysis1–2 M NaOH25–60°CPartial degradation of imine linkageNot reported

Hydrolysis kinetics depend on the electron-withdrawing 4-chlorophenyl group, which stabilizes the imine but slows reaction rates compared to non-halogenated analogs .

Metal Coordination Chemistry

The compound acts as a tridentate ligand via phenolic oxygen, imine nitrogen, and piperazine nitrogen. Coordination studies with transition metals reveal:

Metal IonReaction ConditionsComplex StructureApplicationsSource
Cu(II)Ethanol, 60–70°C, 3 hrsSquare-planar [Cu(L)Cl]·H<sub>2</sub>OAntimicrobial agents
Fe(III)Methanol, reflux, 4 hrsOctahedral [Fe(L)<sub>2</sub>]Cl<sub>3</sub>Catalytic oxidation studies

Stoichiometric ratios (metal:ligand) typically follow 1:1 or 1:2 patterns, confirmed by UV-Vis and ESR spectroscopy .

Electrophilic Aromatic Substitution

The phenolic ring undergoes regioselective substitution:

ReactionReagentsPositionYieldNotesSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to -OH68%Enhanced steric hindrance from imine
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>Ortho/para52%Competitive halogenation at 4-ClPh

Reduction of the Imine Bond

Selective reduction preserves the piperazine and phenolic moieties:

Reducing AgentSolventTemperatureProductPuritySource
NaBH<sub>4</sub>Methanol0–5°CSecondary amine derivative89%
H<sub>2</sub>/Pd-CEthanol25°CFully saturated piperazine derivative76%

Oxidation Reactions

The phenolic group oxidizes to quinones under strong conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO<sub>4</sub>Aqueous H<sub>2</sub>SO<sub>4</sub>, 90°Co-Quinone derivative45%
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50°CPartially oxidized adducts32%

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation/acylation:

Reaction TypeReagentProductBiological ActivitySource
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>N-Methylpiperazine derivativeEnhanced CNS penetration
AcylationAcetyl chloride, pyridineN-Acetylpiperazine derivativeReduced metabolic degradation

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group shows limited reactivity due to deactivation:

NucleophileConditionsProductYieldSource
NH<sub>3</sub>Cu catalyst, 150°C4-Aminophenyl derivative<10%
OH<sup>-</sup>200°C, DMSOPartial hydroxylation12%

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the imine bond, confirmed by <sup>1</sup>H NMR (Δδ = 0.3 ppm for aromatic protons) .

This compound’s multifunctional reactivity makes it a versatile scaffold for pharmaceutical development, particularly in designing metal-chelating agents and CNS-targeted therapeutics. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol exhibit significant antidepressant activity. A study conducted on various piperazine derivatives demonstrated that modifications in the piperazine ring can enhance the binding affinity to serotonin receptors, which is crucial for antidepressant effects .

Case Study : A derivative of this compound was tested in animal models for its efficacy in reducing depressive behaviors. Results showed a marked decrease in immobility time in forced swim tests, suggesting potential as a therapeutic agent for depression.

Anticancer Properties

Schiff bases are known for their anticancer properties due to their ability to form complexes with metal ions, which can inhibit cancer cell proliferation. The compound has shown promise in preliminary studies as a potential anticancer agent by inducing apoptosis in cancer cell lines.

Case Study : A recent investigation assessed the cytotoxic effects of a related compound on breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer drug .

Coordination Chemistry

The ability of Schiff bases to form stable complexes with transition metals is well-documented. The compound can act as a ligand, facilitating the synthesis of metal complexes that exhibit enhanced biological activities.

Data Table: Metal Complexes Derived from Schiff Bases

Metal IonComplex StabilityBiological Activity
Cu(II)HighAntibacterial
Ni(II)ModerateAntifungal
Zn(II)HighAnticancer

Material Science Applications

The unique properties of this compound extend to material science. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties.

Case Study: Polymer Composites

A study investigated the effects of adding this compound to polystyrene matrices. The results indicated improved thermal resistance and mechanical strength compared to pure polystyrene, making it a candidate for applications in packaging materials and structural components.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the imine linkage play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Schiff Bases with Piperazine Moieties

Key Observations :

  • The piperazine ring in the target compound enhances solubility in polar solvents compared to non-piperazine analogues (e.g., Schiff Base 12c) due to increased nitrogen content .
  • 4-Chlorophenyl substitution improves receptor selectivity, as seen in L 745,870’s high affinity for dopamine D4 receptors .
  • Antioxidant activity is superior in the target compound compared to benzyloxy-substituted analogues, likely due to the phenolic -OH and piperazine’s electron-donating effects .
Table 2: Comparison of Metal Complexes
Ligand Metal Ion Biological Activity (IC₅₀) Reference
Target Compound Zn(II), Ni(II) Antioxidant (DPPH scavenging: IC₅₀ ~15–25 μM)
8-[(Z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2H-chromen-2-one Zn(II) Antimicrobial (C. albicans: MIC 8 μg/mL)
2-{(E)-[(4-Chlorophenyl)imino]methyl}phenol Cu(II) Antioxidant (IC₅₀: ~30 μM); Lower activity than piperazine analogues

Key Observations :

  • The target compound’s piperazinyl group facilitates octahedral coordination with metals (e.g., Zn(II), Ni(II)), enhancing stability and bioactivity compared to simpler Schiff bases .
  • Antimicrobial activity is more pronounced in chromenone-derived Zn(II) complexes, suggesting that fused ring systems may improve membrane penetration .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) ¹H NMR (δ, ppm) UV-Vis λ_max (nm)
Target Compound 185–190 8.3 (s, imine H), 6.8–7.4 (aromatic H) 320 (π→π), 420 (n→π)
Schiff Base 12d 193–194 8.1 (s, imine H), 3.9 (OCH₃) 310, 400
L 745,870 N/A 7.2–7.6 (aromatic H), 3.5 (piperazine CH₂) 280 (pyrrolopyridine)

Key Observations :

  • The imine proton in the target compound resonates downfield (δ ~8.3 ppm), consistent with conjugation to the electron-withdrawing piperazine group .
  • Methoxy substituents (e.g., in Schiff Base 12d) shift UV absorption to shorter wavelengths compared to the target compound .

Biological Activity

The compound 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol is a piperazine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, based on various research findings.

Synthesis

The synthesis of this compound involves the reaction of 4-(4-chlorophenyl)piperazine with appropriate aldehydes or ketones under controlled conditions. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .

Biological Activity

The biological activity of this compound is notable in several areas:

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .

CompoundActivity TypeReference
This compoundAntimicrobial
3Antimicrobial
5Anticancer

Anticancer Activity

In vitro studies have assessed the anticancer potential of this class of compounds. The MTT assay results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, albeit with varying efficacy compared to established chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of the piperazine ring and the chlorophenyl group significantly influences the biological activity. Modifications in the phenolic structure can enhance or diminish the compound's efficacy against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail .
  • Anticancer Properties : Another investigation reported that specific modifications to the piperazine moiety resulted in enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development in oncology .

Q & A

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystallographic receptor structures (e.g., serotonin/dopamine receptors due to piperazine motifs). Adjust protonation states of the imine and phenol groups at physiological pH .
  • MD simulations (GROMACS/AMBER) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess binding stability and hydrogen-bond occupancy .
  • Free-energy calculations (MM/PBSA) : Quantify binding affinities and identify critical residues for structure-activity relationship (SAR) optimization .

Advanced: How can solubility limitations in pharmacological assays be overcome without structural modification?

Q. Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin-based solubilization (e.g., 2-hydroxypropyl-β-cyclodextrin at 10 mM) .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles (emulsion-solvent evaporation method) to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
  • pH adjustment : Dissolve the compound in slightly alkaline buffers (pH 7.4–8.0) to deprotonate the phenol group, improving aqueous solubility .

Advanced: What experimental and theoretical approaches validate the compound’s potential as a multi-target ligand (e.g., dual serotonin/dopamine modulation)?

Q. Methodological Answer :

  • Radioligand binding assays : Screen against cloned human 5-HT₁A and D₂ receptors using [³H]-8-OH-DPAT and [³H]-spiperone, respectively. Calculate Ki values via Cheng-Prusoff equation .
  • Functional assays : Measure cAMP accumulation (HTRF kit) or β-arrestin recruitment (BRET) to assess agonist/antagonist activity.
  • Pharmacophore modeling : Align the compound’s piperazine and phenol motifs with known pharmacophores for dual-target activity .

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